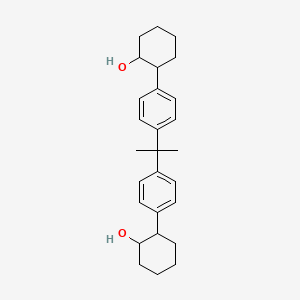
2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two cyclohexanol groups connected by a methylethylidene bridge to a phenylene group. This compound is often used in the synthesis of polymers and other advanced materials due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) typically involves the reaction of cyclohexanone with phenol derivatives under acidic or basic conditions. One common method is the condensation reaction between cyclohexanone and bisphenol A in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance plastics, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenylene groups can interact with aromatic amino acids in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Similar in structure but lacks the cyclohexanol groups.
Bisphenol S: Contains sulfone groups instead of cyclohexanol groups.
Bisphenol F: Similar structure but with different substituents on the phenylene groups.
Uniqueness
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) is unique due to the presence of cyclohexanol groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
85554-74-1 |
|---|---|
Formule moléculaire |
C27H36O2 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
2-[4-[2-[4-(2-hydroxycyclohexyl)phenyl]propan-2-yl]phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C27H36O2/c1-27(2,21-15-11-19(12-16-21)23-7-3-5-9-25(23)28)22-17-13-20(14-18-22)24-8-4-6-10-26(24)29/h11-18,23-26,28-29H,3-10H2,1-2H3 |
Clé InChI |
JJHFVWICUOOOQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C2CCCCC2O)C3=CC=C(C=C3)C4CCCCC4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


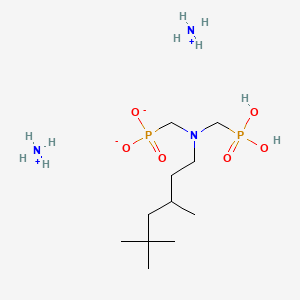
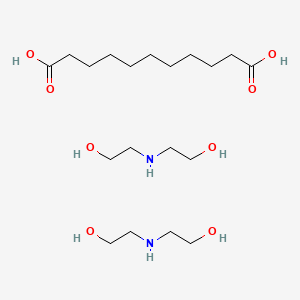
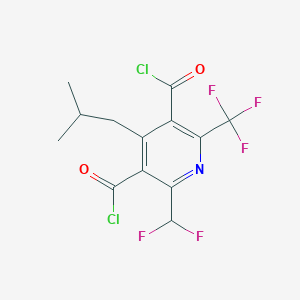
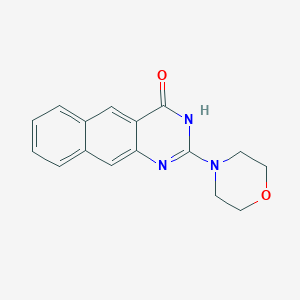
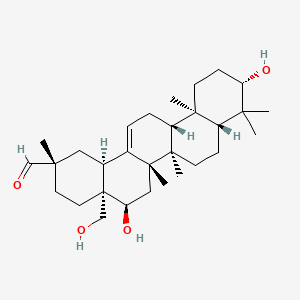


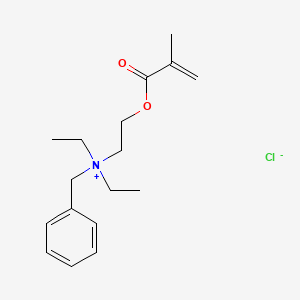
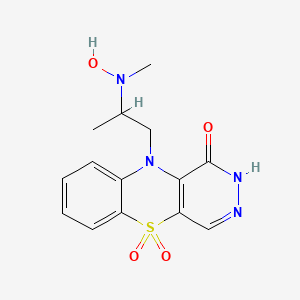
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
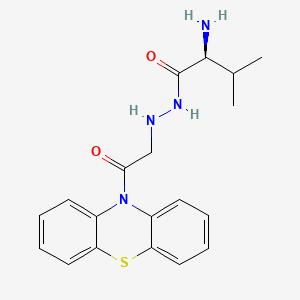


![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
